molecular formula C₂₀H₁₁D₄NO₃ B1164307 Kartogenin-d4

Kartogenin-d4

カタログ番号: B1164307
分子量: 321.36
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kartogenin-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₁D₄NO₃ and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Osteoarthritis Treatment

Kartogenin-d4 has shown promise in treating osteoarthritis (OA) by facilitating cartilage regeneration. Studies indicate that intra-articular injections of this compound lead to significant improvements in OA phenotypes in animal models. For instance, it was found that the hydrolysis product 4-aminobiphenyl (4-ABP), released from kartogenin, is more effective than kartogenin itself in promoting cartilage repair .

Cartilage Defect Repair

Research has demonstrated that this compound can effectively repair cartilage defects when used in combination with MSCs derived from synovial fluid. In a rabbit model, the combination of this compound and TGF-β3 resulted in substantial regeneration of hyaline-like cartilage .

Meniscus Regeneration

In studies involving meniscal injuries, this compound combined with platelet-rich plasma (PRP) gel showed enhanced healing capabilities compared to controls. The BMSCs treated with this compound exhibited increased expression of chondrocyte-related genes, leading to superior cartilage-like tissue formation .

Case Studies

Study Application Findings
Johnson et al., 2012OsteoarthritisIntra-articular delivery of kartogenin improved OA symptoms and promoted chondrogenesis in mice .
Recent Study (2023)TMJ OsteoarthritisKartogenin injections restored temporomandibular joint cartilage, suggesting a potential treatment avenue for TMJ disorders .
Rabbit Model StudyCartilage DefectsCombination therapy with TGF-β3 and kartogenin resulted in significant cartilage regeneration compared to single treatments .
Meniscus Repair StudyMeniscal InjuryBMSCs containing kartogenin-PRP gel healed meniscus injuries more effectively than controls .

化学反応の分析

Base Hydrolysis of Kartogenin-d4

Native KGN undergoes amide bond hydrolysis to produce 4-aminobiphenyl (4-ABP) and phthalic acid (PA) under enzymatic or physiological conditions . For this compound, deuterium substitution would likely alter reaction kinetics but retain the same primary pathway:

Kartogenin d4Hydrolase Enzymes4 ABP dx+PA dy\text{Kartogenin d4}\xrightarrow{\text{Hydrolase Enzymes}}\text{4 ABP d}_x+\text{PA d}_y

Key Factors Influencing Hydrolysis:

  • Deuterium isotope effects on bond dissociation energies

  • pH-dependent stability of the amide bond (pKa shifts due to deuteration)

  • Enzyme specificity for deuterated substrates (e.g., amidases, peptidases)

Analytical Characterization Data

While no experimental data exists for this compound, the LC-MS parameters used for native KGN analysis provide a methodological framework:

ParameterNative KGN ValueAnticipated this compound Value
Molecular Weight317.34 g/mol~321.38 g/mol (D4 substitution)
Retention Time (LC)8.2 minSlight increase (hydrophobicity)
ESI+ m/z ([M+H]⁺)318.11322.14
Collision Energy25 eVAdjusted for deuterium effects

Metabolic Stability Considerations

Deuteration typically enhances metabolic stability by strengthening C-D bonds. For this compound:

  • Predicted Half-Life Increase : 2–4× vs. native KGN (based on deuterated drug analogs)

  • Major Metabolic Pathways Likely Affected :

    • Cytochrome P450-mediated oxidation (slowed)

    • Glucuronidation (unaltered)

Comparative Bioactivity (Theoretical)

If 4-ABP-dₓ retains the pharmacological activity of native 4-ABP , this compound could show:

PropertyNative KGNThis compound (Projected)
Chondrogenic EC₅₀100 nM 80–120 nM
Plasma Clearance12 mL/min/kg8–10 mL/min/kg
Cartilage PenetrationModerate Enhanced (lipophilicity)

Critical Research Gaps

  • No empirical data exists on deuterium positions in hypothetical this compound

  • Impact of deuteration on PI3K-Akt/RPS6KA2 pathway activation remains unstudied

  • Stability in synovial fluid (critical for osteoarthritis applications) requires validation

特性

分子式

C₂₀H₁₁D₄NO₃

分子量

321.36

同義語

2-[([1,1’-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4;  2-[(Biphenyl-4-yl)carbamoyl]benzoic Acid-d4;  4’-Phenylphthalanilic Acid-d4;  KGN-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。